Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

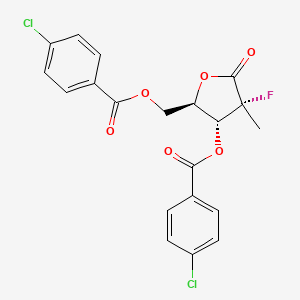

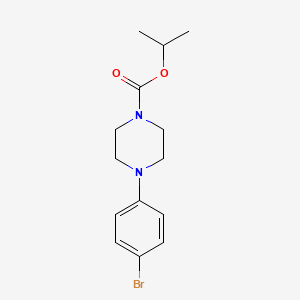

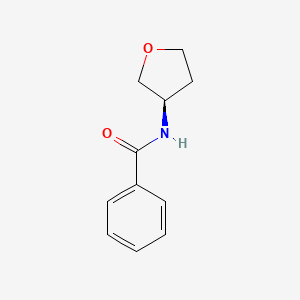

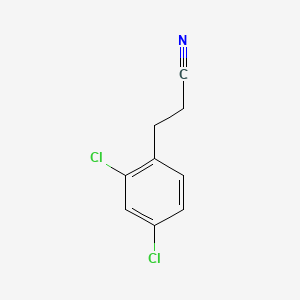

Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H19BrN2O2 . It is also known by the synonyms 4-(4-Isopropoxycarbonyl)piperazino-1-bromobenzene and 1-Piperazinecarboxylic acid, 4-(4-bromophenyl)-, 1-methylethyl ester . This compound is used as a semi-flexible linker useful for PROTAC development for targeted protein degradation .

Synthesis Analysis

The synthesis of piperazine derivatives, such as Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate consists of a piperazine ring attached to a bromophenyl group and an isopropyl carboxylate group . The molecular weight of the compound is 327.22 .Physical And Chemical Properties Analysis

Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate has a molecular weight of 327.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Scientific Research Applications

Drug Discovery

This compound is utilized in the field of drug discovery due to its piperazine moiety, which is a common structural motif in pharmaceuticals. The piperazine ring is known to positively modulate the pharmacokinetic properties of drug substances, making it a valuable component in the development of new medications .

Organic Synthesis

In organic chemistry, Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate serves as a versatile intermediate. It can be used to synthesize various biologically active compounds through reactions such as Mannich reactions, which are essential for creating complex molecules with potential therapeutic effects .

Pharmacology

The compound’s structural features make it significant in pharmacological research. Piperazine derivatives are explored for their potential in treating a wide range of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Neurological Disease Treatment

Research has indicated that piperazine derivatives could play a role in developing treatments for neurological diseases such as Parkinson’s and Alzheimer’s. The ability of the piperazine ring to act as a scaffold for pharmacophoric groups makes it a candidate for designing drugs targeting these conditions .

Antibacterial Activity

Some derivatives of the compound have shown promising antibacterial activity. This is particularly relevant in the search for new antibiotics, as the piperazine moiety can be a crucial element in the structure of these drugs .

Psychoactive Substance Analysis

Piperazine derivatives are also known for their psychoactive properties and are sometimes used illegally for recreational purposes. The compound can be used in forensic applications to understand the structure-activity relationship of these substances .

properties

IUPAC Name |

propan-2-yl 4-(4-bromophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-11(2)19-14(18)17-9-7-16(8-10-17)13-5-3-12(15)4-6-13/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFAJBOLDVLGRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681469 |

Source

|

| Record name | Propan-2-yl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

CAS RN |

1226808-58-7 |

Source

|

| Record name | Propan-2-yl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Bis(4-fluorophenyl)phosphinyl]benzenamine](/img/structure/B596499.png)

![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)